N'-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide
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Overview
Description
N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide is an organic compound that belongs to the class of oxamides This compound is characterized by the presence of a methoxyphenyl group and a trifluoromethylphenyl group attached to an oxamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide typically involves the reaction of 4-methoxyphenylacetic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]urea
- N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]thiourea
Uniqueness
N’-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethyl groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
N'-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c1-11(12-6-8-15(26-2)9-7-12)22-16(24)17(25)23-14-5-3-4-13(10-14)18(19,20)21/h3-11H,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHZKWVOMOGSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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